molecular formula C31H43ClO3 B12557543 4-(4-Chlorobenzoyl)phenyl octadecanoate CAS No. 142857-26-9

4-(4-Chlorobenzoyl)phenyl octadecanoate

Cat. No.: B12557543
CAS No.: 142857-26-9
M. Wt: 499.1 g/mol
InChI Key: CYXFLKXWGSARNJ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)phenyl octadecanoate is a chemical compound with the molecular formula C31H43ClO3 . It is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol, with the elimination of water. This compound features a chlorobenzoyl group attached to a phenyl ring, which is further connected to an octadecanoate chain.

Preparation Methods

The synthesis of 4-(4-Chlorobenzoyl)phenyl octadecanoate typically involves esterification reactions. One common method is the reaction between 4-(4-chlorobenzoyl)phenol and octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Chemical Reactions Analysis

As an ester, 4-(4-Chlorobenzoyl)phenyl octadecanoate can undergo several types of chemical reactions:

Scientific Research Applications

4-(4-Chlorobenzoyl)phenyl octadecanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and the role of esters in biological systems.

    Medicine: It may serve as a model compound for studying the pharmacokinetics and pharmacodynamics of ester-containing drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)phenyl octadecanoate involves its interaction with biological molecules through its ester and chlorobenzoyl functional groups. The ester group can be hydrolyzed by esterases, releasing the active components, 4-(4-chlorobenzoyl)phenol and octadecanoic acid. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

4-(4-Chlorobenzoyl)phenyl octadecanoate can be compared with other esters and chlorobenzoyl-containing compounds:

These comparisons highlight the unique properties of this compound, such as its long hydrophobic chain and the presence of a reactive chlorobenzoyl group.

Properties

CAS No.

142857-26-9

Molecular Formula

C31H43ClO3

Molecular Weight

499.1 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] octadecanoate

InChI

InChI=1S/C31H43ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)35-29-24-20-27(21-25-29)31(34)26-18-22-28(32)23-19-26/h18-25H,2-17H2,1H3

InChI Key

CYXFLKXWGSARNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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